molecular formula C19H22ClNO4 B4791013 dimethyl 1-butyl-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-butyl-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B4791013
M. Wt: 363.8 g/mol
InChI Key: KWQFBVOMRRTIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1-butyl-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CC-220, is a small molecule inhibitor that is being developed for the treatment of autoimmune diseases and cancer. The compound is a member of the thalidomide drug class and is structurally related to lenalidomide and pomalidomide.

Mechanism of Action

Dimethyl 1-butyl-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate acts by inhibiting the activity of the cereblon protein, which is involved in the regulation of various cellular processes, including the immune response and cell cycle progression. By inhibiting cereblon, this compound is able to modulate the activity of several key transcription factors, including Ikaros and Aiolos, which play important roles in the regulation of immune cell function.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. In addition, this compound has been shown to decrease the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of dimethyl 1-butyl-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its potent immunomodulatory activity, which makes it a promising candidate for the treatment of autoimmune diseases and cancer. However, like other drugs in the thalidomide class, this compound has the potential to cause birth defects and other adverse effects, which may limit its use in certain patient populations.

Future Directions

There are several potential future directions for the development of dimethyl 1-butyl-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the use of this compound in combination with other immunomodulatory agents, such as checkpoint inhibitors or other small molecule inhibitors, to enhance its therapeutic efficacy. Another potential direction is the development of this compound analogs with improved pharmacokinetic and safety profiles, which may expand its potential applications in the clinic. Finally, the use of this compound in the treatment of other autoimmune diseases and cancer types is an area of active research.

Scientific Research Applications

Dimethyl 1-butyl-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. In addition, this compound has demonstrated antitumor activity in preclinical studies, suggesting that it may also be effective in the treatment of certain types of cancer.

Properties

IUPAC Name

dimethyl 1-butyl-4-(2-chlorophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-4-5-10-21-11-14(18(22)24-2)17(15(12-21)19(23)25-3)13-8-6-7-9-16(13)20/h6-9,11-12,17H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQFBVOMRRTIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 1-butyl-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-butyl-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-butyl-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-butyl-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-butyl-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

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